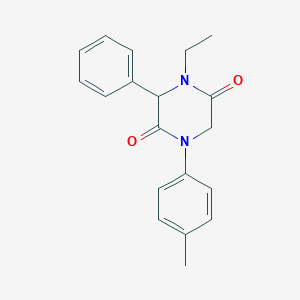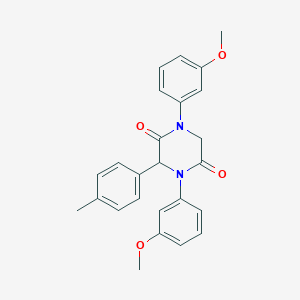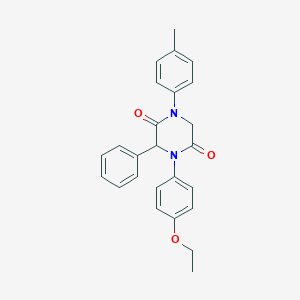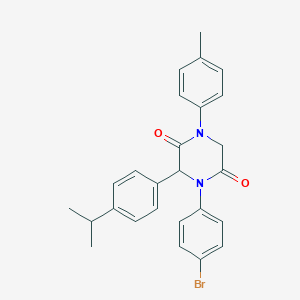
1-(2,4-Dimethoxyphenyl)-3,4-bis(4-methoxyphenyl)-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)-3,4-bis(4-methoxyphenyl)-2,5-piperazinedione, commonly known as Temozolomide, is a chemotherapy drug used in the treatment of brain tumors. It is a synthetic derivative of the alkylating agent, Dacarbazine, and belongs to the class of triazene compounds. Temozolomide is a prodrug that undergoes spontaneous conversion to its active form, which then alkylates DNA, leading to cell death.
Mechanism of Action
Temozolomide is a prodrug that undergoes spontaneous conversion to its active form, which then alkylates DNA, leading to cell death. The active form of Temozolomide methylates the O6 position of guanine, leading to the formation of O6-methylguanine. This modification interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Temozolomide also induces DNA damage through the formation of N7-methylguanine and N3-methyladenine, which can lead to DNA strand breaks and further cell death.
Biochemical and Physiological Effects:
Temozolomide has been shown to have a number of biochemical and physiological effects, including the induction of DNA damage, cell cycle arrest, and apoptosis. It has also been shown to inhibit the activity of the DNA repair enzyme, O6-methylguanine-DNA methyltransferase (MGMT), which is responsible for repairing the DNA damage caused by Temozolomide. In addition, Temozolomide has been shown to have anti-angiogenic effects, which may contribute to its efficacy in the treatment of brain tumors.
Advantages and Limitations for Lab Experiments
Temozolomide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. It can also be administered orally, making it convenient for use in animal studies. However, Temozolomide has several limitations, including its toxicity and potential for off-target effects. It is also subject to resistance mechanisms, which can limit its efficacy in some patients.
Future Directions
There are several future directions for research on Temozolomide, including the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. There is also a need for better understanding of the mechanisms of resistance to Temozolomide, which could lead to the development of new therapies to overcome resistance. Finally, there is a need for further investigation into the potential use of Temozolomide in the treatment of other types of cancer, as well as its potential use in combination with other therapies.
Synthesis Methods
Temozolomide can be synthesized by the reaction of 3,4-dihydroxy-5-nitrobenzamide with N,N'-bis(4-methoxyphenyl)-N,N'-dimethyl-1,2-diaminoethane in the presence of trifluoroacetic acid. The resulting compound is then treated with methoxyamine hydrochloride to yield Temozolomide. The synthesis of Temozolomide is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity.
Scientific Research Applications
Temozolomide has been extensively studied for its efficacy in the treatment of brain tumors, particularly glioblastoma multiforme (GBM). GBM is a highly aggressive and malignant brain tumor that is difficult to treat due to its location and invasive nature. Temozolomide has been shown to improve the survival rate of GBM patients when used in combination with radiation therapy. It has also been investigated for its potential use in the treatment of other types of cancer, such as melanoma and neuroendocrine tumors.
Properties
Molecular Formula |
C26H26N2O6 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3,4-bis(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O6/c1-31-19-9-5-17(6-10-19)25-26(30)27(22-14-13-21(33-3)15-23(22)34-4)16-24(29)28(25)18-7-11-20(32-2)12-8-18/h5-15,25H,16H2,1-4H3 |
InChI Key |
WGPMYNGWVCIWGL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)




![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)
![3-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242393.png)




![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
